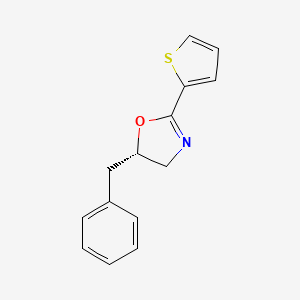
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a thiophene ring, and a dihydrooxazole ringThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is particularly reactive and can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the oxazole ring.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar reactivity.
Benzothiophene: Contains a fused benzene and thiophene ring, offering different electronic properties.
Oxazole: A five-membered ring containing oxygen and nitrogen, similar to the dihydrooxazole ring in the compound.
Uniqueness
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H13NOS/c1-2-5-11(6-3-1)9-12-10-15-14(16-12)13-7-4-8-17-13/h1-8,12H,9-10H2/t12-/m0/s1 |
InChI Key |
ITGLEXFUOYJYSZ-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@@H](OC(=N1)C2=CC=CS2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


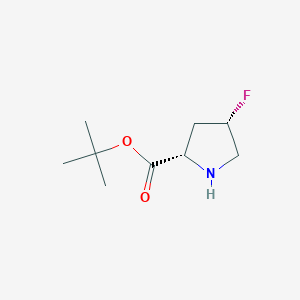
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)

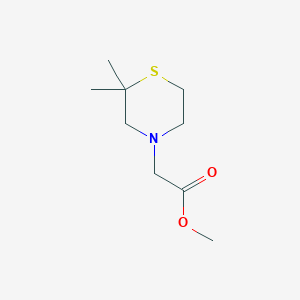
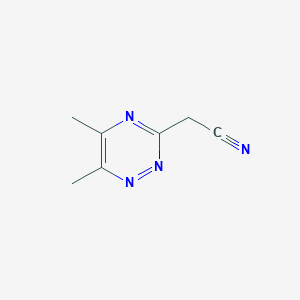
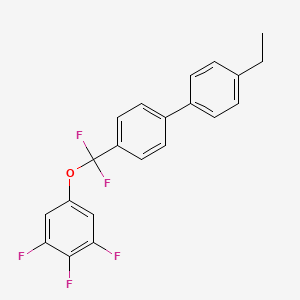
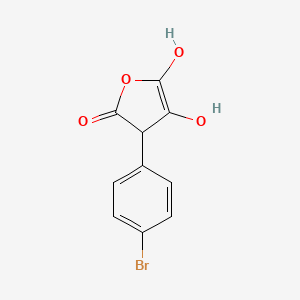
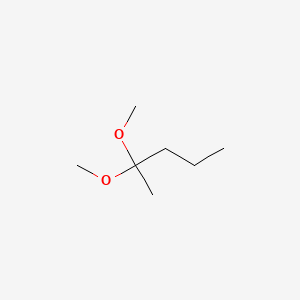
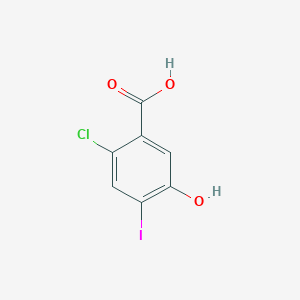
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)



![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
